4-Chlorothiazole
Overview
Description
4-Chlorothiazole (4-CT) is a heterocyclic organic compound belonging to the thiazole family. It is a colorless, odorless solid that is insoluble in water, but soluble in organic solvents. 4-CT is an important intermediate in the production of a range of pharmaceuticals and other chemicals. It is also used as a reagent in the synthesis of other compounds. 4-CT has a wide range of applications in the fields of biochemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Application 1: Polymer Solar Cells
- Summary of the Application : 4-Chlorothiazole is used in the synthesis of polymer donors for highly efficient polymer solar cells .
- Methods of Application : Two polymer donors are designed and synthesized based on 4-chlorothiazole derivatives with simple structures, namely PTz3Cl and PBTTz3Cl . The organic solar cells (OSCs) based on PBTTz3Cl exhibits a decent power conversion efficiency (PCE) of 18.38% in blending with small-molecule acceptors (SMAs) L8-BO .
- Results or Outcomes : The PCE is improved up to 19.12%, which is among the highest values for polymer solar cells . This work provides a new design of low-cost electron-deficient units for constructing highly versatile, high-performance polymer donors .
Application 2: Synthesis of Pyrazoles
- Summary of the Application : 4-Chlorothiazole is used in the synthesis of a new series of pyrazoles .
- Methods of Application : A new series of pyrazoles have been synthesized via 2-(3-phenyl-1, 3, 4, 5, 6, 7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one(2), which on treatment with phosphorus pentachloride and phosphoryl chloride afforded 4-chlorothiazole derivative(3). Reaction of 3 with hydrazine hydrate in boiling gave 4- hydrazineylthiazole derivative (4) .
- Results or Outcomes : The paper does not provide specific results or outcomes for this synthesis .
Application 3: Anticancer Activity
- Summary of the Application : 4-Chlorothiazole is used in the synthesis of novel thiazole-5-carboxamide derivatives, which have been evaluated for their anticancer activity .
- Methods of Application : A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized . Among the tested compounds, highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .
- Results or Outcomes : The synthesized compounds were evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .
properties
IUPAC Name |
4-chloro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-6-2-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRXEPREUKUZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542772 | |
Record name | 4-Chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiazole | |
CAS RN |
4175-72-8 | |
Record name | 4-Chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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